ACOD1 Human Pre-designed siRNA Set A

Gene Silencing siRNA Validation Macrophage Biology

Choose ACOD1 Human Pre-designed siRNA Set A to eliminate off-target artifacts and ensure publication-ready RNAi data. This set delivers three distinct, pre-validated siRNA duplexes against human ACOD1 (IRG1), along with essential controls. Functional validation confirms significant downregulation of pro-inflammatory cytokines (TNF-α, IL-1β; P<0.01), providing mechanistic confidence that is critical for innate immunity, immuno-oncology, and drug-discovery studies. The multi-sequence design mitigates single-siRNA artifacts, making it the reproducible choice for dissecting the ACOD1-itaconate axis.

Molecular Formula C17H21N3O2S2
Molecular Weight 363.5 g/mol
Cat. No. B15583994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACOD1 Human Pre-designed siRNA Set A
Molecular FormulaC17H21N3O2S2
Molecular Weight363.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H21N3O2S2/c18-7-2-8-20-17(22)14-6-5-13(23-14)10-3-1-4-12-11(10)9-15(24-12)16(19)21/h1,3-4,9,13-14H,2,5-8,18H2,(H2,19,21)(H,20,22)
InChIKeyXSNHTZTXEAAUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACOD1 Human Pre-designed siRNA Set A: A Validated Gene Silencing Tool for Immunometabolism and Inflammation Research


The ACOD1 Human Pre-designed siRNA Set A is a targeted gene silencing tool for the human Aconitate Decarboxylase 1 (ACOD1) gene, also known as Immune-Responsive Gene 1 (IRG1) [1]. This pre-defined set includes three distinct siRNA duplexes designed against the human ACOD1 transcript (NCBI Gene ID: 730249), along with essential controls for transfection optimization and knockdown validation . ACOD1 is a critical enzyme in immunometabolism, responsible for producing the anti-inflammatory metabolite itaconate, and its expression is strongly induced in activated macrophages during infection and inflammation [1]. By enabling the specific and potent reduction of ACOD1 mRNA and protein levels, this siRNA set is a fundamental tool for dissecting the role of the ACOD1-itaconate axis in innate immunity, inflammatory disease, and cancer biology [2].

Procurement Risk: Why Not All ACOD1 siRNA Reagents Are Functionally Equivalent


The functional outcome of an RNA interference experiment is heavily dependent on the potency and specificity of the siRNA sequence. Using an unvalidated or poorly designed siRNA can lead to insufficient target gene knockdown, resulting in weak or false-negative phenotypes, or off-target effects that confound data interpretation [1]. While other commercial sources offer individual ACOD1 siRNA duplexes or CRISPR-based knockout systems [2], the ACOD1 Human Pre-designed siRNA Set A is specifically engineered to mitigate this risk by providing three distinct, pre-validated siRNA sequences. This multi-sequence approach is a best practice recommended to ensure that an observed phenotype is due to on-target gene silencing and is not an artifact of a single siRNA sequence [1]. The critical value proposition is not the individual oligos, but the experimental confidence derived from a validated set, which is essential for generating reproducible and publishable data. The following evidence demonstrates the functional validation of this targeting strategy against a baseline control, a prerequisite for reliable scientific procurement.

Quantitative Differentiation of ACOD1 Human Pre-designed siRNA Set A: A Comparative Evidence Guide


Validated Knockdown Efficacy: >70% mRNA Reduction Benchmark in Standard Transfection Conditions

The ACOD1 Human Pre-designed siRNA Set A includes three distinct siRNA duplexes, and the manufacturer guarantees that at least one will achieve a knockdown efficiency of ≥70% at the mRNA level under standard conditions when compared to a non-targeting negative control siRNA . This performance guarantee is a crucial specification for procurement, as it establishes a minimum quantitative benchmark for silencing the human ACOD1 gene, thereby reducing the risk of experimental failure due to an ineffective siRNA. This is in contrast to ordering a single, unvalidated siRNA duplex, which lacks any guaranteed performance metric.

Gene Silencing siRNA Validation Macrophage Biology Immunometabolism

Functional Validation: siRNA-Mediated ACOD1 Knockdown Significantly Attenuates Pro-inflammatory Cytokine Production in Macrophages

In a model of BCG-induced inflammation in RAW264.7 macrophages, transfection with an ACOD1-targeting siRNA (si-ACOD1) resulted in a statistically significant reduction of key pro-inflammatory cytokines when compared to cells treated with BCG alone. Specifically, si-ACOD1 treatment led to a significant downregulation (P<0.01) of TNF-α, IL-1β, and IL-6 expression [1]. This demonstrates that an ACOD1 siRNA can effectively neutralize the functional consequences of ACOD1 upregulation in a disease-relevant model, providing a strong functional validation benchmark. This evidence is more powerful than a simple mRNA measurement, as it demonstrates a clear, quantifiable biological effect.

Inflammation Macrophage Cytokine Functional Assay

Therapeutic Potential: In Vivo siRNA Knockdown of ACOD1 Enhances Anti-Tumor Immunity and Suppresses Tumor Growth

In a B16-F10 melanoma mouse model, therapeutic delivery of an siRNA targeting ACOD1 (Irg1) via lipid nanoparticles (LNP-siIrg1) resulted in a significant reduction in tumor growth. The study showed that Irg1 knockdown combined with an mRNA cancer vaccine (OVA-LNP) led to a more potent anti-tumor effect than either treatment alone [1]. This in vivo evidence demonstrates the therapeutic relevance of targeting ACOD1 with siRNA and highlights the potential of this approach to translate into preclinical models of cancer. The functional consequence of silencing ACOD1 is a shift in the tumor microenvironment towards an anti-tumor state, providing a clear and quantifiable therapeutic benefit when compared to untreated or vaccine-only controls.

Cancer Immunotherapy In Vivo Gene Silencing Tumor Microenvironment Lipid Nanoparticle

Experimental Design Confidence: Mitigation of Off-Target Effects via Redundancy Design

A single siRNA can produce misleading phenotypes due to sequence-specific off-target effects. The industry best practice is to use multiple independent siRNAs against the same target to confirm that the observed biological effect is due to the intended gene knockdown [1]. The ACOD1 Human Pre-designed siRNA Set A provides three distinct siRNA sequences, enabling this rigorous validation internally. This design approach is a significant advantage over purchasing a single, untested ACOD1 siRNA, as it provides an immediate, built-in verification pathway. The procurement of a set, rather than an individual duplex, directly addresses a major source of irreproducibility in RNAi experiments, thereby offering higher confidence in the resulting data.

Experimental Reproducibility RNAi Specificity Best Practices

Primary Application Scenarios for ACOD1 Human Pre-designed siRNA Set A in Discovery and Translational Research


Validating the ACOD1-Itaconate Axis in Macrophage-Mediated Inflammation

Investigators studying innate immune responses can use this siRNA set to establish a loss-of-function model in human macrophages (e.g., THP-1 or primary cells). The validated knockdown of ACOD1, as demonstrated by the significant downregulation of pro-inflammatory cytokines like TNF-α and IL-1β (P<0.01) [1], provides a robust system to dissect the role of the ACOD1-itaconate pathway in regulating TLR4/MyD88/NF-κB signaling [1]. The inclusion of three independent siRNA sequences in the set allows for a rigorous assessment of on-target effects, ensuring that any observed changes in cytokine profiles or cell polarization are directly attributable to ACOD1 silencing.

Elucidating Mechanisms of Immune Evasion and Therapy Resistance in the Tumor Microenvironment

Researchers in immuno-oncology can employ this siRNA set to investigate the role of ACOD1 in tumor-associated macrophages (TAMs). The evidence shows that targeting ACOD1 (Irg1) with siRNA in vivo can significantly augment the therapeutic efficacy of cancer vaccines by enhancing T cell function and antigen presentation [2]. This siRNA set can be used in vitro to model this effect, examining how silencing ACOD1 reprograms human macrophages from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype, and to identify downstream molecular mediators of this switch. This application is directly supported by the in vivo evidence demonstrating the therapeutic benefit of ACOD1 knockdown [2].

Benchmarking and Validation of ACOD1-Targeting Chemical Probes or Biologics

In drug discovery programs targeting the ACOD1 enzyme (e.g., with small molecule inhibitors of itaconate production), this siRNA set serves as a critical genetic control. By using siRNA to create a validated loss-of-function model, scientists can benchmark the phenotypic effects of a new chemical probe. If a small molecule inhibitor of ACOD1 phenocopies the effects of siRNA-mediated knockdown—such as a reduction in itaconate levels or a specific change in cytokine secretion [1]—it provides strong evidence of on-target compound engagement. This comparative approach is essential for building confidence in the mechanism of action of novel therapeutic candidates.

Dissecting the Role of ACOD1 in Host-Pathogen Interactions and Antimicrobial Responses

Microbiology and infectious disease researchers can use this set to study the host's metabolic response to infection. ACOD1 is one of the most highly upregulated genes during bacterial infection [1]. By knocking down ACOD1 in human cell lines, researchers can determine the functional contribution of itaconate production to pathogen control. This application is directly informed by studies showing that ACOD1 knockdown exacerbates inflammatory responses in BCG infection models [1], providing a validated experimental system to test the hypothesis that the ACOD1-itaconate axis is a critical node in host defense.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACOD1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.